Cas no 2138433-20-0 ([1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl-)
![[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- structure](https://ja.kuujia.com/scimg/cas/2138433-20-0x500.png)
[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- 化学的及び物理的性質
名前と識別子
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- [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl-
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- インチ: 1S/C8H12BrN3/c1-6-10-8-3-2-7(4-9)5-12(8)11-6/h7H,2-5H2,1H3
- InChIKey: YEMTUFXMQRYXOL-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C)=NN1CC(CBr)CC2
[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767729-2.5g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 2.5g |
$1680.0 | 2024-05-22 | |
Enamine | EN300-767729-0.1g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 0.1g |
$755.0 | 2024-05-22 | |
Enamine | EN300-767729-0.25g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 0.25g |
$789.0 | 2024-05-22 | |
Enamine | EN300-767729-1.0g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 1.0g |
$857.0 | 2024-05-22 | |
Enamine | EN300-767729-0.05g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 0.05g |
$719.0 | 2024-05-22 | |
Enamine | EN300-767729-10.0g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 10.0g |
$3683.0 | 2024-05-22 | |
Enamine | EN300-767729-0.5g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 0.5g |
$823.0 | 2024-05-22 | |
Enamine | EN300-767729-5.0g |
6-(bromomethyl)-2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine |
2138433-20-0 | 95% | 5.0g |
$2485.0 | 2024-05-22 |
[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl-に関する追加情報
Introduction to [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- (CAS No. 2138433-20-0)
[1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- (CAS No. 2138433-20-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromomethyl group and a methyl substituent in its structure imparts unique chemical and biological properties that make it a valuable candidate for various research endeavors.
The chemical structure of [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The bromomethyl group at the 6-position and the methyl group at the 2-position are key functional groups that contribute to its reactivity and biological activity. These features make it an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and development.
Recent studies have highlighted the importance of triazolopyridines in various biological processes. For instance, these compounds have been shown to exhibit potent anti-inflammatory and anti-cancer activities. The bromomethyl group in [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- can serve as a reactive site for conjugation with biomolecules, making it a useful tool for probing protein-protein interactions and developing targeted therapies.
In the context of medicinal chemistry, [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- has been explored as a lead compound for the development of new drugs. Its ability to modulate specific biological targets has been demonstrated in several preclinical studies. For example, it has shown promise in inhibiting the activity of certain kinases involved in cancer progression and inflammatory responses. These findings underscore its potential as a therapeutic agent for treating diseases characterized by aberrant kinase activity.
The synthetic accessibility of [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- is another factor that contributes to its appeal in research settings. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. These methods typically involve multistep reactions that allow for the introduction of different functional groups at specific positions on the triazolopyridine scaffold. This flexibility in synthesis enables researchers to tailor the properties of the final product to meet specific research or therapeutic needs.
Beyond its direct biological activities, [1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- has also found applications as a building block in combinatorial chemistry. Its reactivity with various nucleophiles makes it an excellent starting material for generating libraries of compounds with diverse structures and functionalities. This approach has been particularly useful in high-throughput screening campaigns aimed at identifying novel bioactive molecules.
In conclusion,[1,2,4]Triazolo[1,5-a]pyridine,6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- (CAS No. 2138433-20-0) is a multifaceted compound with significant potential in both fundamental research and applied pharmaceutical development. Its unique chemical structure and reactivity profile make it an invaluable tool for exploring new avenues in medicinal chemistry and drug discovery. As ongoing research continues to uncover new insights into its properties and applications,[1,2,4]Triazolo[1,5-a]pyridine,6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl- is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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